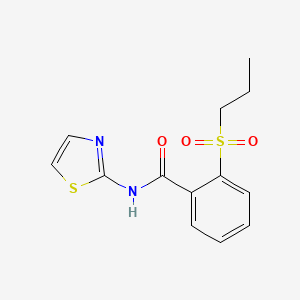
4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
描述
4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as BFDQ, is a chemical compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. BFDQ belongs to the class of quinolone alkaloids and exhibits a unique chemical structure that makes it an interesting target for drug discovery research.
作用机制
The mechanism of action of 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. In the case of antimalarial activity, 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is thought to inhibit the heme detoxification pathway in Plasmodium falciparum, leading to the accumulation of toxic heme and subsequent death of the parasite. In the case of anticancer activity, 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting specific signaling pathways.
Biochemical and Physiological Effects:
4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application. In the case of antimalarial activity, 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the growth and replication of the malaria parasite, leading to a decrease in parasitemia and an increase in survival rates. In the case of anticancer activity, 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to induce cell death in cancer cells, leading to a decrease in tumor size and metastasis. Furthermore, 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is its potent and selective activity against various biological targets, making it a promising candidate for drug discovery research. Furthermore, 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to possess good pharmacokinetic properties, including high oral bioavailability and low toxicity. However, one of the main limitations of 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is its complex chemical structure, which makes it difficult and expensive to synthesize in large quantities. Furthermore, the exact mechanism of action of 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, which makes it challenging to optimize its therapeutic potential.
未来方向
There are several future directions for research on 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone, including the optimization of its synthesis method, the identification of its molecular targets, and the development of new formulations for drug delivery. Furthermore, 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has the potential to be used in combination with other drugs to enhance its therapeutic efficacy and reduce the risk of drug resistance. Finally, 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone can be further explored for its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
科学研究应用
4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been the subject of extensive research due to its potential therapeutic applications. Several studies have investigated the anticancer, antimalarial, and antitubercular properties of 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone. In a study published in the Journal of Medicinal Chemistry, 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone was found to exhibit potent antimalarial activity against drug-resistant strains of Plasmodium falciparum. Another study published in the European Journal of Medicinal Chemistry reported that 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone showed promising anticancer activity against human cancer cell lines. Furthermore, 4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to possess antitubercular activity, making it a potential candidate for the treatment of tuberculosis.
属性
IUPAC Name |
4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO4/c1-23-14-8-13-16(18(25-3)17(14)24-2)10(7-15(22)21-13)9-4-5-12(20)11(19)6-9/h4-6,8,10H,7H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQONDQYMSMQRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(CC(=O)NC2=C1)C3=CC(=C(C=C3)F)Br)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromo-4-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[(1,3-benzodioxol-5-ylmethyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylurea](/img/structure/B4844608.png)
![methyl 1-(4-fluorophenyl)-2-methyl-4-oxo-5-[(5-{[(phenylsulfonyl)amino]methyl}-2-furyl)methylene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4844615.png)
![10-({[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetyl)-10H-phenothiazine](/img/structure/B4844624.png)
![N,N-dimethyl-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzamide](/img/structure/B4844628.png)
![2-{[4-allyl-5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B4844632.png)

![N-[1-(1-adamantyl)propyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4844652.png)
![1-allyl-5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4844659.png)
![N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4844667.png)
![N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B4844680.png)

![dimethyl 3-methyl-5-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4844688.png)

![dimethyl 5-({[2-(2-furoyl)hydrazino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4844697.png)